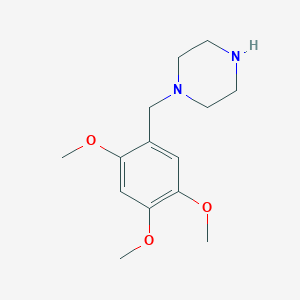![molecular formula C13H17N3O3 B186020 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one CAS No. 6212-10-8](/img/structure/B186020.png)
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one, also known as 4-NPP, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazine derivatives and is used as a precursor in the synthesis of various other compounds.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a serotonin and dopamine transporter inhibitor. It is also believed to have an affinity for the histamine H1 receptor and the α1-adrenergic receptor. The compound has been shown to have anxiolytic and antidepressant effects in animal studies.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one are not fully understood, but it has been shown to have anxiolytic and antidepressant effects in animal studies. The compound has also been shown to have antihistamine and antipsychotic effects. It has been reported to decrease the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is a useful compound for laboratory experiments due to its ability to act as a precursor in the synthesis of various other compounds. It is relatively easy to synthesize and can be obtained in high purity through recrystallization. However, the compound is toxic and should be handled with care. It should only be used in a well-ventilated area and appropriate personal protective equipment should be worn.
Direcciones Futuras
There are several future directions for the use of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one in scientific research. One direction is the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of the compound's effects on neurotransmitter systems in the brain. The compound's potential as an anxiolytic and antidepressant agent should also be further explored. Additionally, the compound's toxicity should be further investigated to ensure safe handling in laboratory settings.
Conclusion:
In conclusion, 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is a useful compound for scientific research due to its ability to act as a precursor in the synthesis of various other compounds. It has been shown to have anxiolytic and antidepressant effects in animal studies and has potential for the development of new drugs for the treatment of various diseases. However, the compound is toxic and should be handled with care. Further research is needed to fully understand the compound's mechanism of action and potential future applications.
Métodos De Síntesis
The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one can be achieved through several methods, but the most commonly used method is the reaction of 4-nitroaniline with 1-benzylpiperazine in the presence of acetic anhydride and acetic acid. The resulting intermediate is then reacted with propionyl chloride to yield 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one. The purity of the compound can be increased through recrystallization using solvents such as ethanol or acetone.
Aplicaciones Científicas De Investigación
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is widely used in scientific research as a precursor in the synthesis of various other compounds such as antidepressants, antipsychotics, and antihistamines. It is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound is used in the pharmaceutical industry as a starting material for the synthesis of various active pharmaceutical ingredients.
Propiedades
Número CAS |
6212-10-8 |
|---|---|
Nombre del producto |
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one |
Fórmula molecular |
C13H17N3O3 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H17N3O3/c1-2-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 |
Clave InChI |
BFJUQMBGFYEDMF-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)

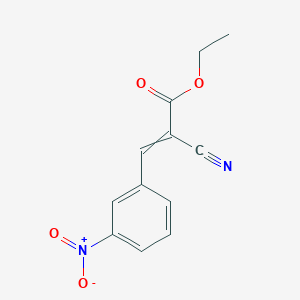
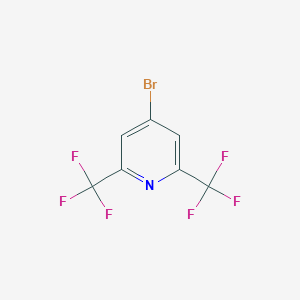
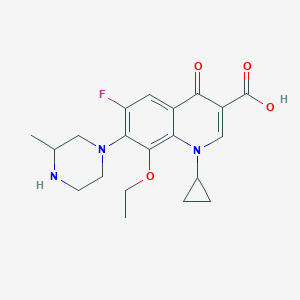

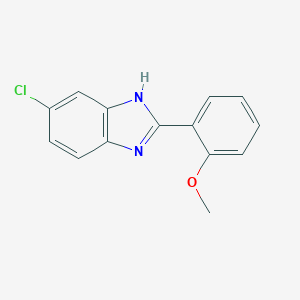
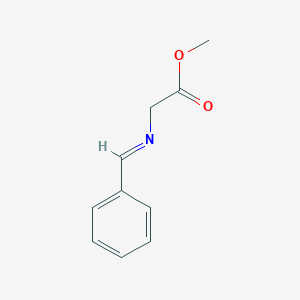


![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)
